Cas no 52370-28-2 ((8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate)

(8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate structure
52370-28-2 structure
Product name:(8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
CAS No:52370-28-2
MF:C43H58N2O14
MW:826.925620000001
CID:1577164
PubChem ID:135554516

(8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate Chemical and Physical Properties

Names and Identifiers

    • (8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
    • (8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2
    • 3-(3-Methoxybutoxyiminomethyl)rifamycin SV
    • BRN 5418514
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 3-formyl-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, O-(3-methoxybutyl)oxime
    • 52370-28-2
    • 3-Formylrifamycin SV O-(3-methoxybutyl)oxime
    • Inchi: InChI=1S/C43H58N2O14/c1-20-13-12-14-21(2)42(53)45-33-28(19-44-57-18-15-22(3)54-10)37(50)30-31(38(33)51)36(49)26(7)40-32(30)41(52)43(9,59-40)56-17-16-29(55-11)23(4)39(58-27(8)46)25(6)35(48)24(5)34(20)47/h12-14,16-17,19-20,22-25,29,34-35,39,47-51H,15,18H2,1-11H3,(H,45,53)/b13-12+,17-16+,21-14+,44-19+
    • InChI Key: KGMTVPVJRCIOLE-YBNBYRMGSA-N
    • SMILES: CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCC(C)OC)C

Computed Properties

  • Exact Mass: 826.38880453g/mol
  • Monoisotopic Mass: 826.38880453g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 9
  • Complexity: 1570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 232Ų

(8E,14E,24E)-5,6,17,19-tetrahydroxy-23-methoxy-8-{[(3-methoxybutoxy)amino]methylidene}-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate Related Literature

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd